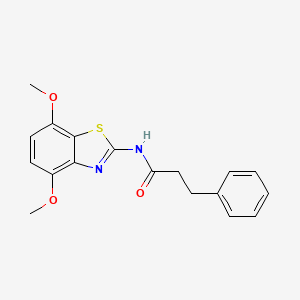

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide is a chemical compound that has been synthesized for its potential use in scientific research. It is a member of the benzothiazole family of compounds, which have been found to have a variety of biological activities.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions :

- N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide has been used as a base for synthesizing various chemical compounds. For instance, it served as a precursor for the preparation of poly-substituted thiophenes and 1,3,4-thiadiazoles, which incorporate the N-(benzothiazol-2-yl)-3-oxo-3-phenylpropanamide moiety (Ali et al., 2014).

Antimicrobial Properties :

- Benzothiazole derivatives, including this compound, have been identified as potent antimicrobial agents. Research has shown their effectiveness in synthesizing new compounds with antimicrobial properties, such as pyrrole and indolylidene derivatives (Abbas et al., 2014).

Photo-Physical Characteristics :

- Studies have focused on the photo-physical properties of benzothiazole derivatives. These compounds, including this compound, show potential in applications requiring excited state intra-molecular proton transfer, characterized by single absorption and dual emission features (Padalkar et al., 2011).

Radioiodinated Markers for Tumor Hypoxia :

- This compound has been explored in the synthesis of radioiodinated nitroimidazole analogues, serving as markers for tumor hypoxia. These compounds have demonstrated the ability to accumulate in hypoxic tumor cells and can be potentially used for imaging hypoxic tumors (Li et al., 2005).

Copper-Catalyzed Intramolecular Cyclization :

- This compound has been utilized in copper-catalyzed intramolecular cyclization processes, leading to the synthesis of various N-benzothiazol-2-yl-amides, which are valuable in diverse chemical applications (Wang et al., 2008).

In Vivo Diuretic Activity :

- Certain derivatives of this compound have been studied for their in vivo diuretic activity. These studies are crucial in understanding the potential therapeutic applications of these compounds (Yar & Ansari, 2009).

Synthesis and Characterization in Coordination Chemistry :

- The compound has been used in the synthesis and characterization of metal complexes, with a focus on understanding the coordination chemistry and potential applications in various fields, such as biological activity and material science (El-Gamel & Ali, 2017).

Cerebral Ischemia Markers :

- Research has been conducted on the use of nitroimidazole-based thioflavin-T derivatives of this compound as cerebral ischemia markers, providing insights into potential clinical applications in imaging and treatment of cerebral ischemic conditions (Chu et al., 2007).

Eigenschaften

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-22-13-9-10-14(23-2)17-16(13)20-18(24-17)19-15(21)11-8-12-6-4-3-5-7-12/h3-7,9-10H,8,11H2,1-2H3,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUFHORNYCBESJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2403492.png)

![5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2403498.png)

![N-({1-[3-(3-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2403502.png)

![N-mesityl-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![1'-(2-Methylquinoline-8-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2403512.png)

![Diethyl 2-[1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]malonate](/img/structure/B2403513.png)